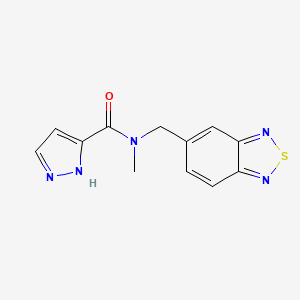
4-butoxy-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-ethoxyphenyl)benzamide, also known as BPEB, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In
作用機序
4-butoxy-N-(2-ethoxyphenyl)benzamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a crucial role in regulating glutamatergic neurotransmission, which is involved in various physiological processes, including learning and memory. This compound binds to a specific site on mGluR5, which results in a conformational change that reduces the receptor's activity.
Biochemical and Physiological Effects
This compound has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. This compound has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward processing. This compound has also been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. This compound has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. However, this compound has a short half-life, which limits its use in long-term studies. This compound also has poor solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Future research should focus on improving the pharmacokinetic properties of this compound, such as its half-life and solubility. This compound can also be used to study the role of mGluR5 in other physiological processes, such as pain perception and immune function. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a valuable tool for studying the role of mGluR5 in various neurological disorders. This compound has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. This compound has the potential to be developed into a therapeutic agent for various neurological disorders, and future research should focus on improving its pharmacokinetic properties and understanding its mechanism of action.
合成法
4-butoxy-N-(2-ethoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-butoxybenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine (TEA). The yield of this compound using these methods is high, and the purity can be improved using column chromatography.
科学的研究の応用
4-butoxy-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential in scientific research applications, particularly in the field of neuroscience. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to modulate glutamatergic neurotransmission. This compound has been used to study the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAZUSSAKLZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)